molecular formula C10H13ClFNO2 B1520170 (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride CAS No. 1214854-04-2

(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride

Cat. No. B1520170
CAS RN: 1214854-04-2
M. Wt: 233.67 g/mol
InChI Key: BVCIHIVJCGUPSG-UHFFFAOYSA-N
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Description

“(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride” is a unique chemical compound with the empirical formula C10H13ClFNO2 . It has a molecular weight of 233.67 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is Cl.CN(C)C(C(O)=O)c1ccccc1F . This indicates that the compound contains a dimethylamino group (N(CH3)2), a 2-fluorophenyl group (c1ccccc1F), and an acetic acid group (C(O)=O), all connected together. The compound also forms a salt with hydrochloric acid (Cl), as indicated by the presence of Cl in the SMILES string .

Scientific Research Applications

Organic Synthesis

  • The compound is involved in photoheterolysis reactions of haloanilines in the presence of aromatics and alkenes, leading to the synthesis of aryl- and alkylanilines, demonstrating its utility in the smooth synthesis of complex organic molecules (Fagnoni, Mella, & Albini, 1999).

Histochemical Analysis

  • It catalyzes the formation of fluorophores in the histochemical condensation reaction between gaseous formaldehyde and certain phenylethylamines and indolylethylamines, indicating its utility in sensitive histochemical demonstrations of tryptamines and phenylethylamines (Björklund & Stenevi, 1970).

Material Science

  • In material science, it serves as a starting material in alkylation and ring closure reactions for generating a structurally diverse library of compounds, showcasing its versatility in synthesizing a wide range of chemical entities (Roman, 2013).

Fluorescence Studies

  • The compound has been employed in fluorescence studies, such as the investigation of the halogen-substituent effect on the spectroscopic properties of benzothiazoles, aiding in the understanding of fluorescence properties tuning (Misawa et al., 2019).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety information includes the signal word “Danger” and the hazard statement H301, which means "Toxic if swallowed" . The precautionary statements include P301 + P310, which mean "If swallowed: Immediately call a poison center or doctor" .

Mechanism of Action

Pharmacokinetics involves the study of how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties can greatly impact the bioavailability of the compound, or the proportion of the compound that enters circulation and is able to have an active effect.

The compound’s action can also be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.

Lastly, the result of the compound’s action can be observed at the molecular and cellular levels. This can involve changes to cell signaling, gene expression, or other cellular processes.

It’s also important to handle all chemical compounds safely and responsibly, following all relevant safety protocols and guidelines .

properties

IUPAC Name

2-(dimethylamino)-2-(2-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11;/h3-6,9H,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCIHIVJCGUPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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